FANCM-BTR PPI-IN-1

ALT Telomere Biology DNA Repair

FANCM-BTR PPI-IN-1 (Comp 32) selectively disrupts the FANCM-BTR interaction without affecting the FA core complex, recapitulating ALT-suppressive phenotypes in U-2 OS and Saos-2 cells. Unlike genetic KD or impermeable peptides, this small molecule enables acute temporal dissection of break-induced replication and TERRA R-loop resolution at telomeres. Essential for ALT-dependent cancer synthetic lethality validation and genome editing optimization studies.

Molecular Formula C27H35N5O2S
Molecular Weight 493.7 g/mol
Cat. No. B12372081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFANCM-BTR PPI-IN-1
Molecular FormulaC27H35N5O2S
Molecular Weight493.7 g/mol
Structural Identifiers
SMILESCCN1CCCC2=C1C=CC(=C2)CN(C3CCCC3)S(=O)(=O)C4=CC=C(C=C4)NCC5=CN=CN5
InChIInChI=1S/C27H35N5O2S/c1-2-31-15-5-6-22-16-21(9-14-27(22)31)19-32(25-7-3-4-8-25)35(33,34)26-12-10-23(11-13-26)29-18-24-17-28-20-30-24/h9-14,16-17,20,25,29H,2-8,15,18-19H2,1H3,(H,28,30)
InChIKeyGEMMUQBWESXHTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FANCM-BTR PPI-IN-1 (Comp 32) Chemical Probe Overview for ALT-Dependent Cancer Research Procurement


FANCM-BTR PPI-IN-1 (also designated as Comp 32) is a synthetic small-molecule disruptor of the protein-protein interaction (PPI) between the Fanconi anemia complementation group M (FANCM) protein and the BLM-TOP3A-RMI (BTR) complex [1]. Its primary reported mechanism of action is the inhibition of FANCM recruitment to telomeres, a process essential for the viability of cancer cells utilizing the Alternative Lengthening of Telomeres (ALT) pathway [2]. This compound is offered as a research tool for investigating ALT-dependent cancers, a specific subset of malignancies representing approximately 10–15% of all human cancers, which are not addressed by standard telomerase-targeting therapies [3].

Why FANCM-BTR PPI-IN-1 Cannot Be Replaced by Other FANCM Pathway Modulators in ALT-Specific Studies


The FANCM protein engages in two distinct, functionally independent macromolecular complexes: the Fanconi anemia (FA) core complex (involved in DNA interstrand crosslink repair) and the BTR complex (BLM-TOP3A-RMI1/2), which is critical for telomere maintenance and suppression of the ALT pathway [1]. Consequently, compounds that broadly inhibit FANCM's upstream signaling (e.g., ATR/ATM kinase inhibitors) or its interaction with the FA core complex do not phenocopy the specific disruption of the FANCM-BTR axis . Similarly, peptide inhibitors like RMI-L4, which target the FANCM-RMI sub-interface, lack the cellular penetrance required for many downstream functional assays [2]. The specific disruption of the FANCM-BTR PPI by FANCM-BTR PPI-IN-1 is the only validated chemical approach for selectively recapitulating the ALT-suppressive phenotype observed in FANCM-depleted cells [3].

FANCM-BTR PPI-IN-1 Quantitative Differentiation Evidence Against Comparators


FANCM-BTR PPI-IN-1 vs. FANCM-RMI Peptide Inhibitors: Cellular Phenotype Induction

Unlike high-affinity cyclic peptide inhibitors of the FANCM-RMI interaction, which are not cell-permeable, FANCM-BTR PPI-IN-1 (Comp 32) is a small molecule capable of entering cells to inhibit FANCM localization to telomeres [1]. This differential is critical, as peptides like RMI-L4, while showing potent disruption of the FANCM-RMI interaction in biochemical assays (IC50 = 54 nM, KD = 2.5 nM), cannot induce the downstream ALT-suppressive cellular phenotype [2].

ALT Telomere Biology DNA Repair

FANCM-BTR PPI-IN-1 vs. PIP-199: Validated Chemical Integrity

FANCM-BTR PPI-IN-1 represents a distinct chemotype from PIP-199, a previously reported small-molecule inhibitor of the FANCM-RMI interaction (IC50 = 36 µM) [1]. PIP-199 has been characterized as a chemically unstable Mannich base that decomposes in aqueous buffers and exhibits no observable activity in validated FANCM-RMI binding and competition assays, suggesting its reported cellular effects are likely due to non-specific toxicity of breakdown products [2].

Chemical Probe PAINS Assay Development

FANCM-BTR PPI-IN-1 vs. Broad Kinase Inhibitors: Mechanistic Selectivity

FANCM-BTR PPI-IN-1 acts as a direct PPI disruptor, whereas compounds like ATR and ATM kinase inhibitors act upstream by disrupting phosphorylation events necessary for FANCM activation . This distinction is crucial because PPI inhibition with FANCM-BTR PPI-IN-1 allows for the specific interrogation of the FANCM-BTR complex's role in ALT without the pleiotropic effects associated with inhibiting master kinases involved in a broader DNA damage response (DDR) network [1].

Kinase Inhibitors DNA Damage Response Selectivity

FANCM-BTR PPI-IN-1 Optimal Research Applications in ALT Cancer and Genome Editing


ALT-Dependent Cancer Cell Line Profiling

FANCM-BTR PPI-IN-1 is optimally deployed for in vitro studies aimed at validating synthetic lethality in cancer cell lines reliant on the Alternative Lengthening of Telomeres (ALT) pathway [1]. Its use as a small-molecule probe allows researchers to assess the impact of FANCM-BTR disruption on cell viability, telomere dysfunction, and induction of ALT biomarkers (e.g., C-circles, APBs) in a panel of ALT-positive (e.g., U-2 OS, Saos-2) versus telomerase-positive cancer cells [2].

Mechanistic Dissection of FANCM-BTR Complex Function in Telomere Maintenance

This compound serves as a critical tool for dissecting the specific, non-FA core complex functions of FANCM at telomeres [1]. Unlike genetic knockdown, which removes all FANCM functions, FANCM-BTR PPI-IN-1 allows for the acute and specific disruption of the FANCM-BTR interaction, enabling precise temporal studies of its role in suppressing break-induced replication (BIR) and replication stress at ALT telomeres [2].

Enhancing Targeted Genome Editing Efficiency

While not a direct application of FANCM-BTR PPI-IN-1 itself, the principle of inhibiting FANCM and the BTR complex has been shown to enhance AAV-mediated homologous recombination (HR) efficiencies by approximately 6- to 9-fold in cultured human cells [1]. FANCM-BTR PPI-IN-1 can be used as a chemical probe to further investigate and potentially optimize these findings, offering a potentially tunable alternative to genetic knockout/knockdown approaches for improving genome editing outcomes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for FANCM-BTR PPI-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.